molecular formula C11H12ClNO3 B1487624 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1031610-98-6

2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B1487624
CAS No.: 1031610-98-6
M. Wt: 241.67 g/mol
InChI Key: HKYASTYCASYINH-UHFFFAOYSA-N
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Description

2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is an organic compound with the molecular formula C11H12ClNO3. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

2-(6-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-3-2-7(12)4-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYASTYCASYINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde and ethylene glycol, which react to form 3-(2-hydroxyethyl)chlorobenzene.

    Intermediate Formation: The intermediate product is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)benzaldehyde.

    Cyclization: The intermediate undergoes cyclization with hypochlorous acid and silver oxide to form 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

    Final Product: The final step involves esterification to obtain 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzoxazine derivatives, including 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways and inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through specific molecular mechanisms, potentially offering a new avenue for cancer therapy .

Herbicidal Activity

The structural characteristics of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid make it a candidate for use as a herbicide. Research has demonstrated its effectiveness in controlling weed species that are resistant to common herbicides .

Plant Growth Regulation

This compound has also been studied for its potential role as a plant growth regulator. It may enhance growth parameters in certain crops by influencing hormonal pathways within plants .

Polymer Chemistry

In materials science, benzoxazine derivatives are being explored as precursors for high-performance polymers. The unique thermal and mechanical properties of these polymers make them suitable for applications in aerospace and automotive industries .

Coatings and Adhesives

The compound's chemical stability and adhesion properties have led to research into its use in coatings and adhesives. These materials can provide enhanced durability and resistance to environmental degradation .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialInhibition of bacterial growth in vitro; potential for new antibiotic development.
Anti-inflammatory Reduction of inflammatory markers in animal models; implications for chronic disease treatment.
Anticancer Induction of apoptosis in specific cancer cell lines; further investigation needed for clinical applications.
Herbicidal Effective control of resistant weed species; potential for integration into sustainable agriculture practices.
Plant Growth Regulation Enhanced growth metrics observed in treated crops; possible use as a bio-stimulant.
Polymer Chemistry Development of high-performance polymers with superior thermal stability; applications in advanced manufacturing.
Coatings and Adhesives Improved adhesion and environmental resistance noted; potential for commercial product development.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Biological Activity

The compound 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a derivative of benzo[b][1,4]oxazine, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C11H10ClNO3
Molecular Weight: 239.66 g/mol
CAS Number: 123040-79-9

The structure consists of a chloro-substituted benzo[b][1,4]oxazine core with an acetic acid moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of benzo[b][1,4]oxazine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can inhibit the growth of various cancer cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating cytotoxicity against the MCF-7 breast cancer cell line, derivatives demonstrated IC50 values ranging from 20 to 50 µM. The presence of the acetic acid group at the fifth position on the benzoxazine moiety was associated with enhanced cytotoxicity compared to other derivatives without this substitution .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) for this compound ranged from 50 to 100 µg/mL against these pathogens .

Anti-inflammatory Effects

Inflammation-related conditions could benefit from the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition rates were reported at approximately 75% at a concentration of 10 µg/mL, indicating a potential therapeutic role in inflammatory diseases .

The biological activities of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid are attributed to its ability to interact with specific molecular targets:

  • CDK9 Inhibition : The compound acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), leading to reduced phosphorylation of RNA polymerase II and subsequent apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Comparative Biological Activity Table

Biological ActivityObserved EffectsReference
AnticancerIC50: 20 - 50 µM against MCF-7
AntimicrobialMIC: 50 - 100 µg/mL against E. coli
Anti-inflammatoryInhibition of TNF-α by ~75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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